molecular formula C20H21N3S2 B2741445 N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-79-3

N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2741445
CAS RN: 393831-79-3
M. Wt: 367.53
InChI Key: WFAWLWIFCRZRBX-UHFFFAOYSA-N
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Description

N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H21N3S2 and its molecular weight is 367.53. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

The synthesis and preclinical evaluation of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated potential antidepressant activities. The compounds were evaluated for their antidepressant and neurotoxicity screening, showing that certain derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential therapeutic use as antidepressant medications without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Activity

A new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. These compounds, through various synthetic routes, demonstrated significant inhibitory effects on cancer cell proliferation, with some derivatives revealing IC50 values comparable to or lower than established chemotherapy agents, highlighting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Optoelectronic Applications

The synthesis and characterization of dipyrrolopyrazine derivatives with thiophene moieties explored their potential in optoelectronic applications. These compounds, featuring an electron-accepting core flanked by thiophene units, demonstrated promising properties for use in conjugated materials, with thermal stability and photophysical characteristics suitable for various optoelectronic devices. The findings underscore the utility of such molecular structures in developing new materials for electronic and photonic technologies (Meti & Gong, 2017).

Antimicrobial Activity

Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives were synthesized and evaluated for their antimicrobial properties. These compounds were found to exhibit significant antibacterial activities against various microorganisms, highlighting their potential as new antimicrobial agents. The research into these compounds underscores the ongoing search for novel therapeutic agents to combat resistant microbial strains (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).

Corrosion Inhibition

Research into N-phenethylhydrazinecarbothioamide derivatives also includes their application as corrosion inhibitors. These compounds demonstrated effective inhibition of mild steel corrosion in acidic environments, suggesting their potential utility in industrial applications for protecting metals against corrosion. The efficiency of these inhibitors indicates a promising avenue for developing new, more effective corrosion prevention strategies (Shaker, Al-adili, Al-amiery, & Takriff, 2021).

properties

IUPAC Name

N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S2/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWLWIFCRZRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.